3-(Methylthio)propane-1-sulfonyl chloride
Overview
Description
3-(Methylthio)propane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H9ClO2S2. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain with a methylthio substituent. It is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)propane-1-sulfonyl chloride typically involves the reaction of 3-(Methylthio)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:
CH3SCH2CH2CH2OH+ClSO2OH→CH3SCH2CH2CH2SO2Cl+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Reaction: Mixing 3-(Methylthio)propanol with chlorosulfonic acid in a reactor.
Separation: Removing by-products and unreacted starting materials.
Purification: Purifying the product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 3-(Methylthio)propane-1-sulfonic acid.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by oxidation.
Scientific Research Applications
3-(Methylthio)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.
Material Science: Utilized in the preparation of functional materials with specific properties.
Industrial Chemistry: Applied in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 3-(Methylthio)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the sulfonyl chloride reacts with an amine to form a sulfonamide bond.
Comparison with Similar Compounds
3-(Methylthio)propanol: A precursor in the synthesis of 3-(Methylthio)propane-1-sulfonyl chloride.
3-(Methylthio)propane-1-sulfonic acid: A reduction product of this compound.
3-(Methylthio)propane-1-sulfonamide: A product formed by the reaction with amines.
Uniqueness: this compound is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and functional materials.
Properties
IUPAC Name |
3-methylsulfanylpropane-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRHAYAJTSBQJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.